molecular formula C17H13FO4 B5809369 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Cat. No. B5809369
M. Wt: 300.28 g/mol
InChI Key: NXTPYFAYKNYFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one, also known as FMeOx, is a synthetic compound that belongs to the class of flavonoids. It is a yellow crystalline powder with a molecular formula of C19H15FO4. FMeOx has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that it may act through multiple pathways. 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been found to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one may also modulate signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has also been shown to inhibit the activity of pro-inflammatory cytokines and chemokines. In animal models, 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been found to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been found to be stable under various conditions and has a long shelf life. However, 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Further research is needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.

Future Directions

There are several future directions for the research on 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one. First, further studies are needed to determine the optimal dosage and administration route for 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one in the treatment of cancer and inflammatory diseases. Second, the toxicity of 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one needs to be evaluated in animal models. Third, the pharmacokinetics and pharmacodynamics of 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one need to be studied to determine its efficacy in humans. Fourth, the potential of 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one as a lead compound for the development of new drugs needs to be explored.
Conclusion:
In conclusion, 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been found to have anti-inflammatory, antioxidant, and anticancer properties. 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments, but its limitations need to be addressed. Further research is needed to determine its toxicity, pharmacokinetics, and pharmacodynamics. The potential of 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one as a lead compound for the development of new drugs needs to be explored.

Synthesis Methods

3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-fluorophenol and 7-methoxy-2-methyl-4H-chromen-4-one in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final product, 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one. The purity and yield of 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one can be enhanced by optimizing the reaction conditions.

Scientific Research Applications

3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. 3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one has potential therapeutic applications in the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

3-(4-fluorophenoxy)-7-methoxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4/c1-10-17(22-12-5-3-11(18)4-6-12)16(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPYFAYKNYFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

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